4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. It is categorized under a class of compounds that exhibit biological activity, particularly in the context of targeting specific proteins or enzymes within biological systems.
This compound is classified as an impurity related to Telmisartan, a medication primarily used to treat high blood pressure and reduce cardiovascular risks. The molecular formula for this compound is , and it has a molecular weight of 514.62 g/mol . The compound's structure consists of multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its pharmacological properties.
The synthesis of 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile typically involves several steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile can be represented as follows:
CCCc1nc2cc(cc(C)c2n1Cc3ccc(cc3)c4ccccc4C(=O)O)c5nc6ccccc6n5CInChI=1S/C33H30N4O2/c1-4-9-30-34-28-19-24(32-35-27-12-7-8-13-29(27)36(32)3)18-21(2)31(28)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39) .The structure features multiple aromatic rings that enhance its stability and potential interactions with biological targets.
The chemical behavior of 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile includes:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or reduce toxicity.
The mechanism of action for 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile primarily involves its interaction with specific biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures have shown efficacy in inhibiting certain kinases or proteases involved in disease pathways .
Key physical and chemical properties of 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile include:
| Property | Value |
|---|---|
| Molecular Weight | 514.62 g/mol |
| Purity | >95% (High Performance Liquid Chromatography) |
| Storage Temperature | +4°C |
| Shipping Temperature | Room Temperature |
These properties are essential for determining storage conditions and stability during handling .
The primary applications of 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile include:
The ongoing research into this compound's properties continues to explore its full potential within medicinal chemistry and related fields.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: